molecular formula C15H15F2N5O3 B11284191 Ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11284191
M. Wt: 351.31 g/mol
InChI Key: SIHWMUBMHJVAST-UHFFFAOYSA-N
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Description

Ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of tetrazolopyrimidines. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluoromethoxy group and the tetrazolopyrimidine core imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of Ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the Biginelli-type reaction, which involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds . This reaction can proceed without the need for catalysts and is carried out in boiling dimethylformamide (DMF) to yield the desired product in good yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

Ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to different derivatives.

    Substitution: The aromatic ring and other functional groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other tetrazolopyrimidine derivatives, such as:

Properties

Molecular Formula

C15H15F2N5O3

Molecular Weight

351.31 g/mol

IUPAC Name

ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H15F2N5O3/c1-3-24-13(23)11-8(2)18-15-19-20-21-22(15)12(11)9-6-4-5-7-10(9)25-14(16)17/h4-7,12,14H,3H2,1-2H3,(H,18,19,21)

InChI Key

SIHWMUBMHJVAST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NN=NN2C1C3=CC=CC=C3OC(F)F)C

Origin of Product

United States

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